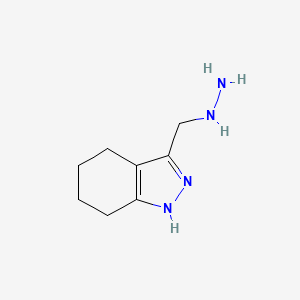
3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole is a compound that belongs to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole typically involves the reaction of hydrazine derivatives with indazole precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indazole ring . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce halogenated indazole derivatives .
Scientific Research Applications
3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole: Another nitrogen-containing heterocycle with similar biological activities.
Benzimidazole: Known for its antiviral and anticancer properties.
Pyrazole: Exhibits a range of biological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole is unique due to its specific hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other indazole derivatives .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-3-ylmethylhydrazine |
InChI |
InChI=1S/C8H14N4/c9-10-5-8-6-3-1-2-4-7(6)11-12-8/h10H,1-5,9H2,(H,11,12) |
InChI Key |
NOSWGJARTITPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















